

"isoxazol-5-amine derivatives synthesis"

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Compound of Interest

Compound Name: **Isoxazol-5-amine**

Cat. No.: **B086289**

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An In-depth Technical Guide to the Synthesis of **Isoxazol-5-amine** Derivatives

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and drug development. Their versatile biological activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.^[1] ^[2]^[3]^[4] Among these, **isoxazol-5-amine** derivatives represent a crucial scaffold, serving as key intermediates and pharmacophores in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing **isoxazol-5-amine** derivatives, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support researchers and drug development professionals.

Core Synthetic Strategies

The construction of the **isoxazol-5-amine** core can be achieved through several reliable synthetic routes. The most prevalent and effective methods involve the cyclocondensation of β -ketonitriles with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with α -cyanoenamines.

Cyclocondensation of β -Ketonitriles with Hydroxylamine

A primary and straightforward method for synthesizing 3-substituted **isoxazol-5-amines** involves the reaction of readily available β -ketonitriles with hydroxylamine.^[4]^[5] The reaction

proceeds under basic conditions, where hydroxylamine attacks the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides and α -Cyanoenamines

This method provides a regioselective route to variously substituted 5-aminoisoxazoles.^[6] It involves the [3+2] cycloaddition reaction between a nitrile oxide, often generated in situ, and an α -cyanoenamine. The nitrile oxide acts as the 1,3-dipole, reacting with the double bond of the enamine (the dipolarophile) to form the isoxazole ring directly. This approach is valuable for creating diverse substitution patterns on the final molecule.^[6]

From Thiocarbamoylcyanooacetates and Hydroxylamine

Another effective route involves the reaction of ethyl arylthiocarbamoylcyanooacetates with hydroxylamine. This method proceeds under reflux conditions in aqueous ethanol and provides a synthetically useful pathway to obtaining 5-aminoisoxazoles in good yields.^[7]

Data Presentation: Synthesis of Isoxazol-5-amine Derivatives

The following tables summarize quantitative data for representative synthetic methods, highlighting reaction conditions and yields.

Table 1: Synthesis of 3-(4-Chlorophenyl)-5-morpholino-isoxazole via 1,3-Dipolar Cycloaddition^[6]

Starting Material 1 (Nitrile Oxide Precursor)	Starting Material 2 (Enamine)	Method for Nitrile Oxide Generation	Solvent	Yield (%)
p-Chlorobenzohydronoximoyl chloride	2-morpholinoacrylonitrile	Dehydrohalogenation (Et ₃ N)	Toluene	75

Table 2: Synthesis of Substituted 5-Aminoisoxazoles from β -Ketonitriles[5]

Starting β -Ketonitrile	Reagents	Conditions	Product Structure
Generic R-COCH ₂ CN	Hydroxylamine, 15% aq. NaOH	Reflux, 14 hours	3-R-isoxazol-5-amine

Note: Specific yield data for this general method requires consultation of the primary literature for individual substrates.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted Isoxazol-5-amines from β -Ketonitriles

This protocol is based on the method described by Krasavin et al.[5]

Materials:

- β -Ketonitrile (1.0 equiv)
- Hydroxylamine (e.g., hydroxylamine hydrochloride)
- 15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

- A mixture of the β -ketonitrile and hydroxylamine is prepared in a 15% aqueous NaOH solution.
- The reaction mixture is heated to reflux.
- The reaction is maintained at reflux for approximately 14 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- The mixture is neutralized with a suitable acid (e.g., HCl) to precipitate the product.
- The solid product is collected by filtration, washed with cold water, and dried to afford the 3-substituted **isoxazol-5-amine**.
- Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Protocol 2: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from the procedure for synthesizing 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine.[\[6\]](#)

Step 2a: Synthesis of α -Cyanoenamine (2-morpholinoacrylonitrile) Materials:

- Chloroacetaldehyde
- Potassium Cyanide (KCN)
- Morpholine
- Triethylamine (Et_3N)

Procedure:

- To a stirred solution of chloroacetaldehyde, add an aqueous solution of potassium cyanide slowly.
- Add morpholine to the mixture, followed by the dropwise addition of triethylamine.
- The resulting solid is filtered off and recrystallized from cyclohexane to yield the α -cyanoenamine.

Step 2b: 1,3-Dipolar Cycloaddition Materials:

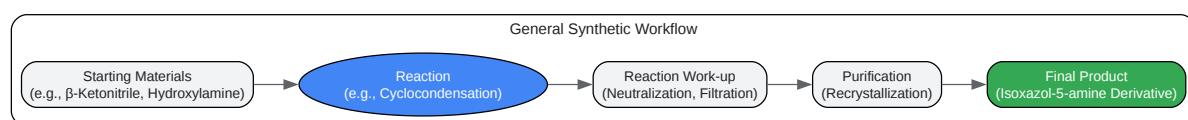
- p-Chlorobenzohydroximoyl chloride (nitrile oxide precursor, 1.0 equiv)

- 2-morpholinoacrylonitrile (α -cyanoenamine, 1.0 equiv)
- Triethylamine (Et_3N , 1.0 equiv)
- Toluene (solvent)

Procedure:

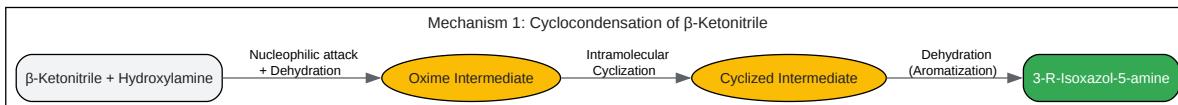
- Dissolve the p-chlorobenzohydroximoyl chloride and 2-morpholinoacrylonitrile in toluene.
- Add triethylamine dropwise to the solution at room temperature. This generates the nitrile oxide in situ.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
- After the reaction is complete, filter the mixture to remove triethylammonium chloride salt.
- Remove the solvent (toluene) from the filtrate under reduced pressure.
- The resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., diethyl ether), to yield the pure 5-aminoisoxazole derivative.

Mandatory Visualizations

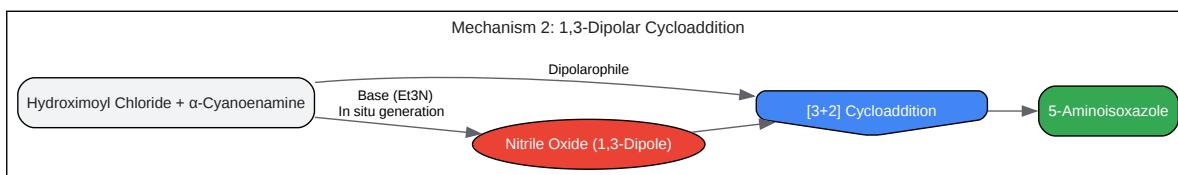


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A general workflow for **isoxazol-5-amine** synthesis.

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Mechanism of **isoxazol-5-amine** formation from β -ketonitriles.

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Mechanism of 5-aminoisoxazole formation via cycloaddition.
-aminoisoxazole formation via cycloaddition.

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